2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
CAS No.: 909186-56-7
Cat. No.: VC2278948
Molecular Formula: C5H10ClNO
Molecular Weight: 135.59 g/mol
* For research use only. Not for human or veterinary use.
![2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride - 909186-56-7](/images/structure/VC2278948.png)
Specification
CAS No. | 909186-56-7 |
---|---|
Molecular Formula | C5H10ClNO |
Molecular Weight | 135.59 g/mol |
IUPAC Name | 2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride |
Standard InChI | InChI=1S/C5H9NO.ClH/c1-4-3-7-5(1)2-6-4;/h4-6H,1-3H2;1H |
Standard InChI Key | ZFOKPFPITUUCJX-UHFFFAOYSA-N |
SMILES | C1C2CNC1CO2.Cl |
Canonical SMILES | C1C2CNC1CO2.Cl |
Introduction
Chemical Properties and Structure
2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride possesses distinctive chemical and physical properties that are crucial to understanding its behavior and applications. The compound exists in various stereoisomeric forms, with the (1S,4S) configuration being particularly well-documented in the literature .
Physical and Chemical Properties
The compound demonstrates characteristic properties that define its behavior in various chemical environments. Below is a comprehensive table detailing its essential physicochemical parameters:
Property | Value |
---|---|
Molecular Formula | C₅H₁₀ClNO |
Molecular Weight | 135.592 g/mol |
Boiling Point | 197.5°C at 760 mmHg |
Flash Point | 73.2°C |
Physical State | Solid (hydrochloride salt) |
Stereochemistry | (1S,4S) configuration commonly studied |
The molecular structure features a bicyclic framework with a bridged morpholine-like arrangement, where oxygen occupies the 2-position and nitrogen the 5-position within the bicyclo[2.2.1]heptane skeleton . This rigid spatial arrangement constrains the molecule's conformational flexibility, which can be advantageous in molecular recognition processes relevant to biological systems.
Structural Characteristics
The 2-oxa-5-azabicyclo[2.2.1]heptane scaffold contains a unique bridged bicyclic system with both nitrogen and oxygen atoms incorporated into the rigid framework. The numbering system follows standard bicyclic nomenclature, with the oxygen at position 2 and the nitrogen at position 5. The hydrochloride form represents the protonated nitrogen atom with a chloride counterion, which enhances water solubility compared to the free base form .
The (1S,4S) stereoisomer has received particular attention in research, likely due to its natural occurrence or synthetic accessibility from readily available starting materials such as trans-4-hydroxy-L-proline . The stereochemistry at these positions significantly influences the compound's three-dimensional structure and, consequently, its potential interactions with biological targets.
Synthesis Methods
Several synthetic approaches have been developed to access 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride and related compounds, with recent advancements focusing on improving efficiency, yield, and stereoselectivity.
Synthesis from Trans-4-Hydroxy-L-Proline
The key steps in this synthesis involve:
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Protection of the amine group with Cbz
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Strategic transformations of the hydroxyl and carboxylic acid functionalities
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Construction of the bicyclic skeleton
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Deprotection to reveal the final 2-oxa-5-azabicyclo[2.2.1]heptane structure
Palladium-Catalyzed Approaches
Another innovative approach to constructing related oxygenated 2-azabicyclo[2.2.1]heptanes involves palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This methodology represents a modern transition metal-catalyzed approach to constructing these complex bicyclic frameworks. The reaction effectively introduces both nitrogen and oxygen functionalities in a single transformation, building the azabicyclic skeleton with high efficiency.
This palladium-catalyzed method demonstrates excellent substrate scope, accommodating a broad array of cyclopentene derivatives . The resulting products can be further functionalized, enabling the construction of diverse libraries of bridged aza-bicyclic structures with potential applications in medicinal chemistry and materials science.
Recent Research Developments
Research on 2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride and related compounds has seen significant progress in recent years, with advances in synthetic methodologies and structural understanding.
Synthesis Optimization
Expansion of Derivative Libraries
The development of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes has enabled the efficient construction of oxygenated 2-azabicyclo[2.2.1]heptanes with diverse substitution patterns . This methodology has facilitated the generation of libraries of bridged aza-bicyclic structures, expanding the chemical space available for exploration in various applications.
The products of these reactions can be further functionalized to introduce additional diversity, highlighting the versatility of these bicyclic scaffolds as platforms for molecular elaboration . This ability to generate diverse derivatives is particularly valuable in medicinal chemistry, where the exploration of structure-activity relationships often requires access to collections of structurally related compounds.
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